molecular formula C26H27N3O3 B2527564 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide CAS No. 1021062-27-0

4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide

Cat. No.: B2527564
CAS No.: 1021062-27-0
M. Wt: 429.52
InChI Key: OTUDZIPGMWMJJP-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the acylation of aniline derivatives, followed by coupling reactions to introduce the diphenylpropanamido group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure consistency and quality of the final product.

Chemical Reactions Analysis

4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antibacterial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide include other benzamide derivatives such as:

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and industrial applications compared to other benzamides.

Properties

IUPAC Name

4-acetamido-N-[2-(3,3-diphenylpropanoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-19(30)29-23-14-12-22(13-15-23)26(32)28-17-16-27-25(31)18-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-18H2,1H3,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUDZIPGMWMJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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